
6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methyl-4-phenylcoumarin
Overview
Description
6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylcoumarin is a synthetic coumarin derivative characterized by multiple substituents: a chlorine atom at position 6, a 4-methoxyphenyl group at position 3, a methyl group at position 7, and a phenyl ring at position 4 (Figure 1). Coumarins are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties. The structural complexity of this compound, particularly the presence of electron-withdrawing (Cl) and electron-donating (methoxy) groups, suggests unique physicochemical and biological behaviors compared to simpler coumarin derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methyl-4-phenylcoumarin typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The specific steps for synthesizing this compound may include:
Starting Materials: 4-methoxyphenol, 4-chlorobenzoyl chloride, and 3-methyl-4-phenylcoumarin.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of environmentally friendly solvents can contribute to sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methyl-4-phenylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced coumarin derivatives.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
The compound 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields, particularly in medicinal chemistry. This article focuses on the scientific research applications of this specific compound, highlighting its potential therapeutic effects, mechanisms of action, and relevant case studies.
Anticancer Activity
One of the most significant applications of 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylcoumarin is its potential anticancer activity. Research has indicated that coumarin derivatives can inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
Case Study: In Vitro Studies
A study conducted on human breast cancer cell lines demonstrated that treatment with 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylcoumarin resulted in a significant reduction in cell viability compared to untreated controls. The compound was found to downregulate key oncogenes while upregulating tumor suppressor genes.
Antimicrobial Properties
Coumarin derivatives have shown promising antimicrobial activity against various pathogens. The introduction of chlorine and methoxy groups may enhance this activity.
- Mechanism : The antimicrobial effect is believed to be due to the disruption of bacterial cell membranes and interference with nucleic acid synthesis.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial properties against Staphylococcus aureus and Escherichia coli, 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylcoumarin exhibited significant inhibitory effects, indicating its potential as an antibacterial agent.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Coumarins have been studied for their anti-inflammatory properties.
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, reducing inflammation.
Case Study: In Vivo Models
Research involving animal models of acute inflammation showed that administration of the compound significantly reduced edema and inflammatory markers compared to controls.
Summary Table of Applications
Application | Mechanism | Findings |
---|---|---|
Anticancer | Induces apoptosis; cell cycle arrest | Reduced viability in breast cancer cell lines |
Antimicrobial | Disrupts cell membranes; interferes with nucleic acids | Significant inhibition against S. aureus and E. coli |
Anti-inflammatory | Inhibits cytokines; reduces COX-2 levels | Decreased edema in animal models |
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methyl-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.
Pathways: Modulating signaling pathways, such as the inhibition of specific kinases or activation of transcription factors.
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural and Substituent Variations
The target compound’s structure is distinguished by its substituent arrangement. Key structural analogs and their differences are summarized in Table 1.
Table 1: Structural Comparison of 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylcoumarin with Analogous Compounds
Compound Name | Substituents (Positions) | CAS Number | Key Features |
---|---|---|---|
6-Chloro-3-(4’-methoxyphenyl)-7-methyl-4-phenylcoumarin | Cl (6), 4-MeO-Ph (3), Me (7), Ph (4) | NA | Target compound; diverse substituents |
6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin | Cl (6), 4-MeO-Ph (3), Me (4) | 262591-10-6 | Methyl at position 4 instead of phenyl |
6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin | Cl (6), OH (7), Me (4), Ph (3) | 53391-76-7 | Hydroxy at position 7; lacks methoxy |
6,8-Difluoro-7-hydroxy-4-methylcoumarin | F (6,8), OH (7), Me (4) | - | Fluorine substituents; fluorescent probe |
4-Benzyl-3-(4-chlorophenyl)-7-methoxycoumarin | Bn (4), 4-Cl-Ph (3), OMe (7) | - | Aromatase inhibitor candidate |
- Methoxyphenyl (4-MeO-Ph): The methoxy group at position 3 donates electrons, which may influence π-π stacking in crystal structures or binding to biological targets . Phenyl at position 4: Introduces steric bulk, possibly affecting molecular packing and intermolecular interactions compared to methyl-substituted analogs .
Physicochemical Properties
- Solubility and Stability : The phenyl and methoxyphenyl groups may reduce aqueous solubility compared to hydroxy-substituted coumarins (e.g., 6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin) but enhance stability in organic solvents .
- Spectroscopic Behavior : In , a related coumarin with hydroxy and methoxy groups formed a tin(II) complex with λmax at 426 nm. The absence of a hydroxy group in the target compound may limit metal chelation but increase UV absorbance in hydrophobic environments .
Biological Activity
6-Chloro-3-(4'-methoxyphenyl)-7-methyl-4-phenylcoumarin is a synthetic coumarin derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a coumarin backbone with specific substitutions that influence its biological activity:
- Chlorine atom at position 6
- Methoxy group at position 4' of the phenyl ring
- Methyl group at position 7
- Phenyl group at position 4
This unique structure contributes to its interaction with various biological targets.
Antioxidant Activity
Research indicates that coumarins, including 6-Chloro-3-(4'-methoxyphenyl)-7-methyl-4-phenylcoumarin, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage. A study demonstrated that derivatives with hydroxyl groups showed enhanced antioxidant activity due to their ability to donate electrons .
Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism involves the suppression of NF-κB activation, a key transcription factor in inflammatory responses . In a study using THP-1 monocytic cells, 6-Chloro-3-(4'-methoxyphenyl)-7-methyl-4-phenylcoumarin significantly reduced LPS-induced inflammation, suggesting its potential as an anti-inflammatory agent.
Antitumor Activity
6-Chloro-3-(4'-methoxyphenyl)-7-methyl-4-phenylcoumarin exhibits cytotoxic effects against various cancer cell lines. It has been reported to induce apoptosis in leukemia cells through the activation of caspase pathways and modulation of MAPK signaling cascades . In particular, the compound's ability to increase reactive oxygen species (ROS) levels has been linked to its pro-apoptotic activity.
The biological activities of 6-Chloro-3-(4'-methoxyphenyl)-7-methyl-4-phenylcoumarin can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound increases ROS production, leading to cellular apoptosis.
- Inhibition of Enzymatic Pathways : It inhibits key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound affects MAPK pathways, influencing cell survival and proliferation.
Study on Antioxidant Properties
A study conducted on various coumarin derivatives showed that 6-Chloro-3-(4'-methoxyphenyl)-7-methyl-4-phenylcoumarin demonstrated superior antioxidant activity compared to traditional antioxidants like vitamin C. The results indicated a dose-dependent response in scavenging free radicals .
Study on Anti-inflammatory Effects
In vivo experiments using rat models revealed that this coumarin derivative significantly reduced edema and inflammatory markers when administered prior to inflammatory stimuli. These findings support its potential therapeutic use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for 6-chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylcoumarin?
Synthesis of this coumarin derivative requires multi-step functionalization. A typical approach involves:
- Knoevenagel condensation to form the coumarin backbone, followed by halogenation (chlorination) and alkylation/methoxylation of substituents .
- Design of Experiments (DoE) principles (e.g., factorial designs) can optimize reaction parameters (temperature, catalyst loading, solvent polarity) to maximize yield and purity .
- HPLC and NMR are critical for verifying intermediate structures and final product purity .
Q. How can researchers characterize the structural and electronic properties of this coumarin derivative?
- UV-Vis and fluorescence spectroscopy assess electronic transitions and potential applications as fluorescent probes .
- X-ray crystallography resolves crystal packing and substituent orientations, while DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What preliminary biological screening methods are suitable for evaluating its bioactivity?
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., B. subtilis), referencing coumarin derivatives’ known antibacterial activity .
- Enzyme inhibition studies : Acetylcholinesterase (AChE) or kinase inhibition assays, using colorimetric/fluorometric substrates .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic potential .
Advanced Research Questions
Q. How can mechanistic studies elucidate its mode of action in biological systems?
- Molecular docking and MD simulations model interactions with target proteins (e.g., AChE active sites) .
- Reactive oxygen species (ROS) assays evaluate oxidative stress induction in antimicrobial or anticancer contexts .
- Metabolomic profiling (LC-MS/MS) identifies downstream metabolic perturbations in treated cells .
Q. What computational strategies enhance reaction design and property prediction?
- Quantum chemical reaction path searches (e.g., via ICReDD’s methods) predict feasible intermediates and transition states .
- Machine learning (e.g., COMSOL-AI integration) optimizes solvent selection and reaction kinetics .
- QSAR models correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity .
Q. How can analytical sensitivity be improved for trace-level detection in biomedical samples?
- Derivatization protocols : Use 4-bromomethyl-7-methoxycoumarin analogues to enhance fluorescence detection limits in HPLC .
- Microextraction techniques (e.g., SPE, SPME) pre-concentrate the compound from complex matrices .
- Tandem MS (MS/MS) improves specificity in quantifying low-abundance metabolites .
Q. How should researchers address contradictions between safety assessments and bioactivity data?
- Phototoxicity testing : Follow IFRA guidelines for coumarin derivatives, including 3T3 NRU phototoxicity assays, to reconcile efficacy with safety .
- Comparative SAR analysis : Contrast structural analogs (e.g., 7-ethoxy vs. 7-methoxy substitutions) to identify safer scaffolds .
Q. What strategies validate structure-activity relationships (SAR) for substituent optimization?
- Parallel synthesis : Synthesize derivatives with systematic substituent variations (e.g., halogen position, alkyl chain length) .
- Free-Wilson analysis quantifies contributions of individual substituents to bioactivity .
- Crystallographic data correlate spatial arrangements (e.g., methoxyphenyl orientation) with binding affinity .
Q. Can green chemistry principles be applied to its synthesis?
- Solvent selection guides : Replace dichloromethane with cyclopentyl methyl ether (CPME) or bio-based solvents .
- Catalyst recycling : Immobilize catalysts (e.g., Lewis acids) on magnetic nanoparticles for reuse .
- Microwave-assisted synthesis reduces reaction time and energy consumption .
Q. How can interdisciplinary approaches expand its applications beyond pharmacology?
Properties
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO3/c1-14-12-20-18(13-19(14)24)21(15-6-4-3-5-7-15)22(23(25)27-20)16-8-10-17(26-2)11-9-16/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIRAFKDCVHKOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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